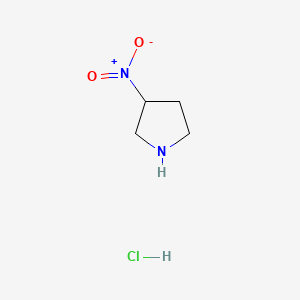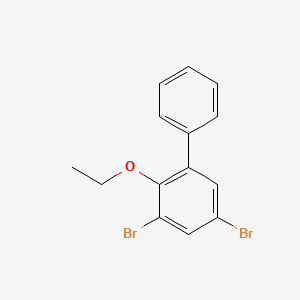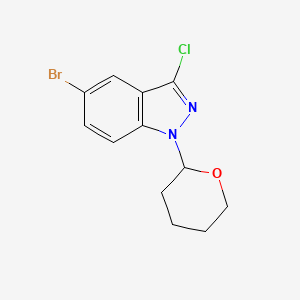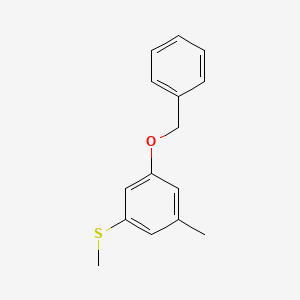
(3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane is an organic compound characterized by a benzyl ether group attached to a methylphenyl ring, which is further bonded to a methylsulfane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxy-5-methylphenyl, which is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)-5-methylphenyl.
Formation of Methylsulfane Group: The intermediate product is then treated with methylthiol in the presence of a catalyst like sodium hydride to introduce the methylsulfane group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce any oxidized forms back to the sulfane.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the original sulfane.
Substitution: Various ether derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets. The benzyl ether group can interact with hydrophobic pockets in proteins, while the methylsulfane group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Benzyloxy)-6-fluoro-2-methoxyphenyl)(methyl)sulfane: Similar structure with a fluorine and methoxy group.
(4-Amino-[1,1-biphenyl]-4-carbonitrile): Contains a biphenyl structure with an amino and nitrile group.
Uniqueness
(3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane is unique due to the presence of both a benzyl ether and a methylsulfane group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Propriétés
Formule moléculaire |
C15H16OS |
|---|---|
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
1-methyl-3-methylsulfanyl-5-phenylmethoxybenzene |
InChI |
InChI=1S/C15H16OS/c1-12-8-14(10-15(9-12)17-2)16-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Clé InChI |
WMNCANXFGQVCOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)SC)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


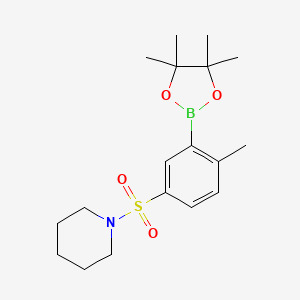


![N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride](/img/structure/B14773088.png)

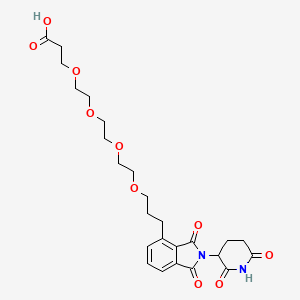
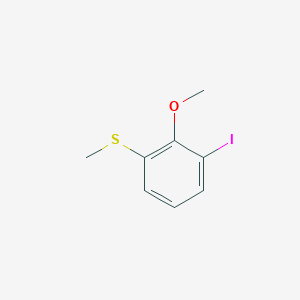
![1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)
